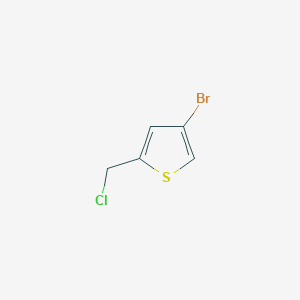

4-Bromo-2-(chloromethyl)thiophene

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-4-1-5(2-7)8-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPVYZZZKLTMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624425 | |

| Record name | 4-Bromo-2-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170859-70-8 | |

| Record name | 4-Bromo-2-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Chloromethyl Thiophene

Regioselective Halogenation Approaches

Achieving the desired substitution pattern on the thiophene (B33073) ring is a critical challenge in the synthesis of 4-Bromo-2-(chloromethyl)thiophene. This section examines methods for the selective introduction of bromine and chloromethyl groups.

Bromination Protocols for Thiophene Systems

The bromination of thiophene and its derivatives is a well-established yet nuanced process. The regioselectivity of the reaction is highly dependent on the nature of the substituents already present on the thiophene ring, the brominating agent used, and the reaction conditions. For instance, the bromination of 3-substituted thiophenes can be directed to either the 2- or 5-position by carefully selecting the electrophile and reaction conditions. researchgate.net

N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of thiophenes. Studies have shown that the bromination of substituted thiophenes with NBS in glacial acetic acid at room temperature can proceed with high regioselectivity, favoring the 2-position. The reaction rate and selectivity are influenced by the amount of acetic acid and the initial temperature. Alternative brominating agents, such as a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium, offer a practical and efficient method for regioselective bromination. rsc.org

The reaction conditions can be tuned to favor specific isomers. For example, under acidic conditions (e.g., 10% TFA in CH2Cl2), certain positions on a substituted ring can be deactivated, allowing for preferential bromination at other sites. acs.org This principle is crucial for directing the bromine atom to the desired 4-position in a precursor to this compound.

Chloromethylation Reactions of Thiophene Derivatives

Chloromethylation introduces a chloromethyl group onto an aromatic ring. The Blanc chloromethylation is a classic method that utilizes formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride. wikipedia.orgjk-sci.com This reaction proceeds via electrophilic aromatic substitution. wikipedia.org

For thiophene derivatives, direct chloromethylation can be challenging due to the potential for side reactions and the formation of isomeric products. An improved procedure for the chloromethylation of thiophene involves carrying out the reaction in the presence of a ketone-containing compound, which results in a purer product with significantly reduced amounts of the 3-chloromethylthiophene isomer. google.com The reaction is typically performed at low temperatures, between -15 °C and +20 °C, to enhance selectivity. google.com

Alternative chloromethylating agents, such as chloromethyl methyl ether, can also be employed. wikipedia.org However, the use of such reagents requires careful handling due to their hazardous nature. The choice of catalyst and reaction conditions is critical for optimizing the yield and purity of the desired chloromethylated thiophene derivative. dur.ac.uk

Precursor-Based Synthetic Routes

An alternative to direct halogenation is the synthesis of this compound from suitably functionalized precursors. This approach can offer greater control over the final substitution pattern.

Synthesis from 2-Thiophenemethanol (B153580) utilizing Specific Reagents

A common precursor-based strategy involves the use of a substituted 2-thiophenemethanol derivative. For example, (3-Bromo-thiophen-2-yl)-methanol can be converted to 3-bromo-2-(chloromethyl)thiophene (B2856832) by treatment with thionyl chloride in a solvent like dichloromethane. chemicalbook.com This method relies on the nucleophilic substitution of the hydroxyl group by a chloride ion.

Similarly, 4-Bromo-2-thiophenemethanol serves as a direct precursor. chemimpex.com This starting material can be synthesized and then converted to the target compound. The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis.

Radical Bromination and Chloromethylation Strategies

Free radical reactions offer an alternative pathway for the halogenation of thiophene derivatives. Radical bromination is known to be highly selective compared to radical chlorination. masterorganicchemistry.comyoutube.com The selectivity of radical bromination is attributed to the endothermic nature of the hydrogen abstraction step, leading to a later transition state that more closely resembles the alkyl radical intermediate. masterorganicchemistry.com This results in a greater preference for substitution at the most stable radical position. youtube.com

While radical chlorination is generally less selective, the reactivity of the chlorine radical can be attenuated by solvent effects, leading to improved selectivity. masterorganicchemistry.com These radical-based methods could potentially be applied to precursors of this compound, although controlling the regioselectivity on the thiophene ring would be a key challenge.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Fine-tuning reaction parameters is essential for maximizing the yield and purity of this compound. Key factors to consider include the choice of solvent, catalyst, temperature, and the stoichiometry of the reactants.

For chloromethylation reactions, conducting the process under anhydrous conditions is crucial to minimize the formation of byproducts. jk-sci.com The use of a ketone-based solvent in the chloromethylation of thiophene has been shown to significantly improve the purity of the product by reducing the formation of the undesired 3-chloromethyl isomer. google.com

The concentration of reactants also plays a significant role. High concentrations can lead to the formation of diarylmethane byproducts. jk-sci.com Temperature control is equally important; lower temperatures generally favor higher selectivity in electrophilic aromatic substitution reactions. google.com

The table below summarizes key findings from various synthetic approaches, highlighting the conditions and outcomes.

| Synthetic Approach | Reagents & Conditions | Key Findings |

| Regioselective Bromination | NBS, glacial acetic acid, room temperature | High regioselectivity for the 2-position of substituted thiophenes. |

| Chloromethylation | Formaldehyde, HCl, ZnCl2, ketone solvent, 0-10 °C | Reduced formation of 3-chloromethyl isomer, leading to higher purity. google.com |

| Precursor-Based Synthesis | (3-Bromo-thiophen-2-yl)-methanol, thionyl chloride, dichloromethane | Effective conversion of the hydroxymethyl group to a chloromethyl group. chemicalbook.com |

Temperature Control and Its Impact on Selectivity and Byproduct Formation

Temperature is a critical parameter in the chloromethylation of aromatic compounds, including brominated thiophenes. Maintaining a low temperature is crucial for maximizing the selectivity towards the desired mono-chloromethylated product and suppressing the formation of byproducts.

Detailed studies on the chloromethylation of thiophene and analogous aromatic systems have demonstrated a clear correlation between reaction temperature and the distribution of products. For instance, in the chloromethylation of thiophene, it is recommended to keep the reaction temperature below 5°C. orgsyn.org A procedure for the chloromethylation of thiophene specifies that the addition of formaldehyde should be carried out at a rate that maintains the temperature below this threshold. orgsyn.org Some protocols even advocate for temperatures between -15°C and +20°C, with a more stringent range of 0°C to 10°C being the most advantageous for minimizing byproduct formation. google.com

| Temperature (°C) | 4-bromo-2-chlorophenol (% of theory) | 2-bromo-6-chlorophenol (% of theory) |

|---|---|---|

| 0 | 22 | 74 |

| 23-26 | 26.3 | 61.7 |

This data underscores the sensitivity of electrophilic aromatic substitution reactions to temperature, where even a moderate increase can significantly alter the product ratios.

Solvent Selection and Reaction Efficiency

The choice of solvent plays a pivotal role in the efficiency and outcome of the synthesis of this compound. The solvent not only facilitates the dissolution of reactants but can also influence reaction rates and selectivity by stabilizing intermediates and transition states.

For the chloromethylation of thiophene, a variety of solvents have been explored. A notable advancement involves the use of dialkyl-ketone type solvents, such as acetone, methyl-ethyl-ketone, or methyl-isobutyl-ketone. google.com The use of these solvents has been reported to yield a purer product with a significantly lower content of the isomeric byproduct, 3-chloromethyl-thiophene. google.com

Inert solvents are also commonly employed to provide a controlled reaction medium. For example, in the analogous synthesis of 4-bromo-2-chlorophenols, chlorobenzene (B131634) has been used as an inert solvent, leading to a high-purity product. google.com The selection of an appropriate solvent is thus a key consideration for optimizing the synthesis of this compound, with the goal of maximizing the yield of the desired isomer and simplifying purification processes.

| Solvent | Yield (%) | Reference |

|---|---|---|

| Acetone | 80.0 | google.com |

| Methyl-ethyl-ketone | 80.2 | google.com |

Additive Utilization and Phase Transfer Catalysis for Enhanced Reproducibility

To further enhance the reproducibility and efficiency of the synthesis of this compound, various additives and catalytic systems can be employed. These can range from simple acid catalysts to more complex phase-transfer catalysts.

When the bromination of 2,5-dichlorophenol (B122974) was conducted without an additive like triethylamine (B128534) hydrochloride, the yield of the desired 4-bromo-2,5-dichlorophenol (B52177) was 90%, with 5-6% of the undesired 6-bromo isomer. However, with the additive, the yield increased to 98%, and the undesired isomer was reduced to 0.5-1%. google.com

| Additive | Yield of 4-bromo-2,5-dichlorophenol (%) | Content of 6-bromo-2,5-dichlorophenol (%) |

|---|---|---|

| None | 90 | 5-6 |

| Triethylamine hydrochloride | 98 | 0.5-1 |

Elucidating the Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Chloromethyl Thiophene

Differential Reactivity of Halogenated Substituents

The chemical behavior of 4-bromo-2-(chloromethyl)thiophene is dictated by the differing nature of the carbon-halogen bonds. The chloromethyl group is attached to an sp³-hybridized carbon, while the bromine atom is bonded to an sp²-hybridized carbon of the aromatic thiophene (B33073) ring. This fundamental difference governs their susceptibility to various reaction conditions.

The chloromethyl group in 2-(chloromethyl)thiophene (B1266113) and its derivatives exhibits high reactivity, characteristic of a benzylic-type halide. The chlorine atom is a good leaving group in nucleophilic substitution reactions. youtube.com This reactivity is so pronounced that compounds like 2-(chloromethyl)thiophene are known to be unstable and lachrymatory, tending to decompose with the liberation of hydrogen chloride. orgsyn.org For storage, it is often converted into a more stable derivative, highlighting the group's susceptibility to nucleophilic attack. orgsyn.org

In contrast, the bromine atom attached directly to the thiophene ring is significantly less reactive towards traditional nucleophilic substitution (SNAr) unless strong activating groups are present. Its reactivity is primarily harnessed in metal-catalyzed cross-coupling reactions. researchgate.net In these transformations, the carbon-bromine bond readily undergoes oxidative addition to a metal center, such as palladium, initiating the catalytic cycle. researchgate.netjcu.edu.au Therefore, a clear hierarchy of reactivity exists: the chloromethyl group is preferentially targeted by nucleophiles in classic substitution reactions, while the bromo group is the primary site for metal-catalyzed transformations.

Electronic and steric factors are the primary determinants of the differential reactivity observed in this compound. researchgate.net

Chloromethyl Group: The high reactivity of the chloromethyl group in SN2 reactions is attributed to the sp³-hybridized carbon, which is relatively unhindered, and the electronic stabilization of the transition state by the adjacent thiophene ring. The thiophene ring can delocalize charge, much like a benzene (B151609) ring, stabilizing the transition state of the substitution reaction. researchgate.net

Bromo Group: The bromine atom is bonded to a planar, sp²-hybridized carbon within the aromatic ring system. This configuration presents significant steric hindrance to the backside attack required for a typical SN2 reaction. researchgate.net Electronically, the C-Br bond's reactivity is unlocked through different mechanisms, most notably organometallic catalysis. The presence of the bromine atom activates the adjacent C-H bond at position 5 and is itself an excellent handle for transformations like Suzuki or Stille couplings. researchgate.netjcu.edu.au

Nucleophilic Substitution Reactions

The two distinct halogenated sites on this compound allow for selective nucleophilic substitutions.

While direct displacement of the aromatic bromine by nucleophiles is challenging, metal-catalyzed reactions enable its substitution. These processes allow for the formation of new carbon-heteroatom or carbon-carbon bonds at the C4 position of the thiophene ring. For instance, palladium-catalyzed cross-coupling reactions can be used to displace the bromide with a variety of nucleophilic partners. jcu.edu.au Thiolates can also displace aryl bromides in the presence of a suitable catalyst to form thioethers. orgsyn.org

Table 1: Examples of Nucleophilic Substitution at the Bromo- Position This table is illustrative and based on general reactivity patterns for bromothiophenes.

| Nucleophile | Reagent Example | Reaction Type | Product Type |

|---|---|---|---|

| Thiolate | R-SH / Base | C-S Coupling | 4-Thioether-2-(chloromethyl)thiophene |

| Alkoxide | R-OH / Catalyst | Buchwald-Hartwig Etherification | 4-Alkoxy-2-(chloromethyl)thiophene |

| Amine | R₂NH / Catalyst | Buchwald-Hartwig Amination | 4-Amino-2-(chloromethyl)thiophene |

The chloromethyl group is highly susceptible to classical nucleophilic substitution reactions (SN2). youtube.com Its reactivity is comparable to that of benzyl (B1604629) chloride, readily reacting with a wide range of soft and hard nucleophiles under mild conditions. orgsyn.org These reactions typically leave the C-Br bond on the thiophene ring intact, demonstrating the orthogonal reactivity of the two sites.

Table 2: Examples of Nucleophilic Substitution at the Chloromethyl Group This table is illustrative and based on the known reactivity of 2-(chloromethyl)thiophene derivatives.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | NaOH | [4-(Bromo)thiophen-2-yl]methanol |

| Cyanide | NaCN | [4-(Bromo)thiophen-2-yl]acetonitrile |

| Amine | R₂NH | N,N-Dialkyl-[4-(bromo)thiophen-2-yl]methanamine |

| Thiolate | R-SH / Base | 4-Bromo-2-[(alkylthio)methyl]thiophene |

| Azide | NaN₃ | 4-Bromo-2-(azidomethyl)thiophene |

Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming C-C bonds. jcu.edu.au Reactions such as Suzuki, Stille, and Kumada couplings allow for the introduction of various aryl, heteroaryl, or alkyl groups onto the thiophene core. jcu.edu.au These methods are highly efficient and tolerate a wide range of functional groups, including the chloromethyl moiety, provided the reaction conditions are carefully controlled. jcu.edu.au For example, Suzuki coupling of a bromothiophene derivative with an arylboronic acid in the presence of a palladium catalyst and a base affords the corresponding aryl-substituted thiophene in moderate to excellent yields. jcu.edu.aunih.gov

Table 3: Overview of Cross-Coupling Reactions at the Bromo- Position This table is based on common conditions reported for bromothiophene derivatives. jcu.edu.au

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₃PO₄, K₂CO₃, CsF | 4-Aryl/Vinyl-2-(chloromethyl)thiophene |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, Pd₂dba₃ | Not always required | 4-Aryl/Alkyl-2-(chloromethyl)thiophene |

| Kumada Coupling | Grignard Reagent (R-MgBr) | Ni(dppp)Cl₂, Pd(dppf)Cl₂ | Not required | 4-Aryl/Alkyl-2-(chloromethyl)thiophene |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. chemie-brunschwig.ch For this compound, the C4-Br bond is the primary site for these transformations. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly prominent. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. libretexts.org This cycle consists of three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene ring, forming a palladium(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation : The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, typically activated by a base. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond, regenerating the palladium(0) catalyst which re-enters the cycle. libretexts.org

The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.gov For instance, in the Suzuki coupling of similar bromothiophene derivatives, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often used in conjunction with bases such as potassium phosphate (B84403) (K₃PO₄) or cesium fluoride (B91410) (CsF) and ligands like tricyclohexylphosphine (B42057) (PCy₃). nih.govjcu.edu.au The reaction conditions are tailored to balance reactivity with the stability of the starting material and product. nih.gov

Table 1: Typical Components for Suzuki-Miyaura Coupling of Bromothiophenes

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂ | Source of the active Pd(0) catalyst. jcu.edu.au |

| Ligand | PPh₃, PCy₃, Ferrocene-based phosphines | Stabilizes the palladium catalyst and influences its reactivity. jcu.edu.auorganic-chemistry.org |

| Boron Reagent | Arylboronic acids, Heteroarylboronic esters | Provides the organic fragment to be coupled to the thiophene ring. jcu.edu.au |

| Base | K₃PO₄, K₂CO₃, CsF, TMSOK | Activates the boron reagent for the transmetalation step. nih.govnih.gov |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate and temperature. |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the C4-Br bond of this compound is amenable to other important transition metal-catalyzed couplings. jcu.edu.au

Stille Coupling : This reaction involves the coupling of the organic halide with an organostannane reagent, catalyzed by palladium. jcu.edu.au It is a versatile method for creating C-C bonds and has been used to synthesize various thiophene-based oligomers. jcu.edu.au

Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) and is catalyzed by either nickel or palladium complexes. jcu.edu.au It is particularly effective for the alkylation and arylation of halothiophenes, often providing high yields of the coupled products. jcu.edu.au

Heck Coupling : This palladium-catalyzed reaction couples the aryl halide with an alkene to form a substituted alkene. chemie-brunschwig.ch

Negishi Coupling : Involving an organozinc reagent, this palladium- or nickel-catalyzed reaction is known for its high reactivity and functional group tolerance. chemie-brunschwig.ch

Ullmann Reaction : A classical method that uses copper to promote the coupling of two aryl halides to form a biaryl product. chemie-brunschwig.ch

Each of these methods offers a different scope of reactivity and tolerance to other functional groups, providing a diverse toolkit for modifying the thiophene core. chemie-brunschwig.chjcu.edu.au

Electrophilic and Radical Reactions on the Thiophene Ring

The reactivity of the thiophene ring in this compound towards electrophilic and radical attack is significantly influenced by its existing substituents.

Electrophilic Aromatic Substitution : The thiophene ring is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing bromine atom and, to a lesser extent, the chloromethyl group deactivates the ring towards further electrophilic substitution. Reactions like nitration, sulfonation, or Friedel-Crafts acylation would be more challenging compared to unsubstituted thiophene and would likely be directed to the C5 position, which is the most activated position remaining.

Radical Reactions : The C-Br bond can participate in radical reactions. A key example is radical dehalogenation, where the bromine atom is replaced by a hydrogen atom. libretexts.org This transformation is often achieved using a radical initiator like azobisisobutyronitrile (AIBN) and a radical propagator such as tributyltin hydride (Bu₃SnH). libretexts.org The mechanism proceeds via a radical chain process where a tributyltin radical abstracts the bromine atom to form a thienyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the de-brominated product and regenerate the tributyltin radical. libretexts.org

Oxidation and Reduction Chemistry of this compound

Oxidation : The sulfur atom in the thiophene ring can be oxidized, typically to a sulfoxide (B87167) or a sulfone. This generally requires strong oxidizing agents. The electron-withdrawing nature of the bromo and chloromethyl substituents makes the thiophene ring in this compound more resistant to oxidation compared to simple alkylthiophenes. Overly harsh oxidation conditions can potentially lead to ring cleavage.

Reduction : The primary reduction pathway for this compound involves the cleavage of the carbon-halogen bonds. As discussed in the context of radical reactions, the C-Br bond can be reduced (replaced by hydrogen) using reagents like tributyltin hydride. libretexts.org Similarly, the chloromethyl group can be reduced to a methyl group under certain conditions, although the C-Br bond is generally more reactive towards such radical-mediated reductions.

Functionalization of the Thiophene Core for Structural Diversification

The dual reactivity of this compound makes it a versatile platform for structural diversification. Chemists can selectively target either the C-Br bond or the C-Cl bond to introduce a wide array of functionalities.

Functionalization via Cross-Coupling : The C4-Br position is the primary handle for building molecular complexity through palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Kumada couplings. jcu.edu.au This allows for the direct attachment of various aryl, heteroaryl, or alkyl groups to the thiophene core, enabling the synthesis of complex conjugated systems relevant to materials science and medicinal chemistry. nih.govjcu.edu.au

Functionalization via Halogen-Lithium Exchange : A powerful alternative for functionalizing the C4 position is halogen-lithium exchange. Treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures can replace the bromine atom with lithium. jcu.edu.au The resulting thienyl-lithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to install diverse functional groups.

Functionalization of the Chloromethyl Group : The C2-chloromethyl group is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions. It can react with nucleophiles such as cyanides, alkoxides, thiolates, and amines to introduce a variety of side chains. organic-chemistry.orggoogle.com For example, reaction with sodium cyanide can yield the corresponding acetonitrile (B52724) derivative. google.com This orthogonal reactivity allows for sequential functionalization, where the thiophene ring is first modified via cross-coupling, followed by elaboration of the side chain.

This strategic, stepwise modification of both reactive centers of this compound provides a reliable pathway to a vast library of highly substituted thiophene derivatives.

Applications of 4 Bromo 2 Chloromethyl Thiophene in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of 4-Bromo-2-(chloromethyl)thiophene makes it an exceptional starting point for the synthesis of intricate heterocyclic systems. The chloromethyl group acts as a potent electrophile, readily participating in nucleophilic substitution reactions, while the bromine atom is ideal for transition metal-catalyzed cross-coupling reactions. This dual reactivity is instrumental in constructing fused ring systems, which are common motifs in functional organic molecules.

Research has demonstrated its utility in synthesizing thieno[2,3-b]pyridine (B153569) and thieno[3,2-b]thiophene (B52689) scaffolds. mdpi.comekb.egmdpi.com For instance, the synthesis of thieno[2,3-b]pyridines can be achieved through the reaction of this compound with various nitrogen-containing nucleophiles, followed by intramolecular cyclization. researchgate.net The resulting thienopyridine core is a key structural element in numerous biologically active compounds. dntb.gov.ua Similarly, it serves as a precursor for thieno[3,2-b]thiophenes, which are valued as building blocks for organic optoelectronic materials. mdpi.com The ability to form carbon-carbon and carbon-heteroatom bonds efficiently makes this compound a cornerstone in the construction of complex, multi-ring architectures. chemimpex.com

| Heterocyclic Architecture | Significance |

| Thieno[2,3-b]pyridine | Core scaffold for various biologically active molecules, including enzyme inhibitors and potential therapeutics for neurological disorders. ekb.egdntb.gov.uanih.gov |

| Thieno[3,2-b]thiophene | Important organic synthon used in the development of optoelectronic materials and conductive polymers. mdpi.com |

Role in Medicinal Chemistry and Drug Discovery Research

The thiophene (B33073) ring is a well-regarded bioisostere for the benzene (B151609) ring in medicinal chemistry, often introduced to enhance the pharmacological profile of a drug candidate. researchgate.net this compound provides a direct route to incorporate this valuable scaffold into potential pharmaceuticals.

In drug discovery, lead optimization involves modifying a promising compound (the "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. This compound is used to introduce the brominated thiophene moiety into a lead structure. This modification can significantly alter the molecule's interaction with its biological target. The bromine atom can form halogen bonds, providing additional binding affinity, while the thiophene ring itself can modulate properties like metabolism and solubility. Derivatives such as thieno[2,3-b]pyridines have been investigated as inhibitors for enzymes like Ikappa B kinase beta (IKK-β) and c-Src, demonstrating how this building block facilitates the exploration of structure-activity relationships. dntb.gov.ua

This compound is a key intermediate in the synthesis of molecules with inherent biological activity. Thieno[2,3-b]thiophenes and thieno[2,3-b]pyridines derived from this precursor have shown a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. ekb.eg For example, a study focused on the synthesis of novel thieno[2,3-b]pyridine derivatives as potential ligands for adenosine (B11128) A1 receptors, with the aim of developing treatments for pharmaco-resistant epilepsy. nih.gov The 4-bromo-2-chlorophenyl moiety, a similar structural unit, is found in compounds with significant inhibitory effects against malaria parasites, highlighting the importance of this halogenation pattern for bioactivity. nih.gov

Fragment-Based Drug Design (FBDD) is a modern drug discovery paradigm that starts by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govnih.gov Due to its defined structure, low molecular weight, and distinct chemical features, this compound and its simple derivatives are ideal candidates for fragment libraries.

The process involves identifying a fragment that binds to the target, often using sensitive biophysical techniques like X-ray crystallography or NMR. drugdiscoverychemistry.comunina.it Once a binding fragment is identified, its structure is elaborated upon. It can be "grown" by adding functional groups or "linked" with another fragment that binds nearby to create a more potent, lead-like molecule. nih.govnih.gov The thiophene ring provides a rigid scaffold, while the bromine and chloromethyl functionalities offer clear vectors for chemical elaboration, making it a highly useful starting point in the constructive FBDD process. exactelabs.com

Precursor for Agrochemical Development

In addition to pharmaceuticals, this compound is explored as a precursor for new agrochemicals. chemimpex.com The development of novel fungicides, herbicides, and insecticides is crucial for crop protection. The structural motifs accessible from this building block are relevant to this field. For instance, the organophosphate insecticide profenofos (B124560) contains an O-(4-bromo-2-chlorophenyl) group. nih.gov While not a thiophene, the presence of the 4-bromo-2-chloro substitution pattern on an aromatic ring is a key feature for its biological activity. This suggests that thiophene-based analogues, synthesized from this compound, could yield new agrochemical candidates with potentially advantageous properties.

Contributions to Materials Science

The utility of this compound extends beyond life sciences into the realm of materials science. chemimpex.com The compound serves as a critical building block for the synthesis of organic electronic materials. Thiophene-based oligomers and polymers are known for their semiconductor properties.

Specifically, thieno[3,2-b]thiophene units, which can be synthesized using this precursor, are foundational to creating conductive polymers. mdpi.com These materials are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and organic field-effect transistors (OFETs). The ability to construct these well-defined conjugated systems through reactions like Suzuki and Sonogashira cross-coupling, for which the bromo-substituent is primed, allows for the fine-tuning of the electronic and optical properties of the resulting materials. mdpi.comchemimpex.com

Synthesis of Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the potential for intermolecular ordering. This compound is an ideal starting material for creating well-defined oligothiophenes and other conjugated molecules that function as organic semiconductors.

The primary strategy for synthesizing these materials involves using the bromo-substituent as a reactive site for palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, or Negishi coupling. jcu.edu.auorgsyn.org These reactions allow for the precise, stepwise assembly of thiophene units or their coupling with other aromatic rings to extend the conjugated backbone. frontiersin.org For instance, a Stille coupling reaction can link the this compound with an organostannane derivative of another aromatic system, forming a new C-C bond. jcu.edu.au By carefully selecting the coupling partners, chemists can synthesize molecules with tailored electronic properties, such as specific absorption and emission wavelengths or optimized charge carrier mobilities.

The table below illustrates representative cross-coupling reactions used to synthesize precursors for organic semiconductors, based on halo-substituted thiophenes.

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Stille Coupling | Halo-substituted alkylthiophene, Organostannane (e.g., 2-(tributylstannyl)thiophene) | Pd2dba3/P(o-Tol)3 | Alkylated Bithiophenes | jcu.edu.au |

| Kumada Coupling | Halothiophene, Grignard Reagent (e.g., Alkylmagnesium bromide) | Ni(dppp)Cl2 | Alkylthiophenes | jcu.edu.aucmu.edu |

| Suzuki Coupling | Aryl Halide (e.g., 1-bromo-4-nitrobenzene), Organoboron reagent | Tetrakis(triphenylphosphine)palladium | Biaryls | orgsyn.org |

The chloromethyl group on the thiophene ring adds another layer of synthetic versatility. It can be retained in the final semiconductor molecule to influence solubility and morphology or it can be converted into other functional groups to fine-tune the electronic characteristics of the material. This dual functionality allows for the creation of a diverse library of organic semiconductors from a single, readily accessible building block.

Development of Conductive Polymers

Conductive polymers, particularly those based on polythiophene, have garnered significant interest for applications ranging from antistatic coatings and flexible electrodes to sensors and solar cells. cmu.edufrontiersin.org Polythiophenes and their derivatives are a prominent class of these materials due to their high environmental and thermal stability, coupled with tunable electronic properties. cmu.edunih.gov this compound is a monomer that can be used to produce highly functionalized polythiophenes.

Polymerization can be achieved through several methods. One common approach is chemical oxidative polymerization using an oxidant like iron(III) chloride (FeCl₃). cmu.edunih.gov In this process, the thiophene rings are coupled to form a long polymer chain. The properties of the resulting polymer, such as conductivity and solubility, are heavily influenced by the substituents on the thiophene monomer. The bromo- and chloromethyl- groups on the this compound monomer would remain as side groups on the final polymer, impacting its final electronic and physical properties.

Alternatively, the bromine atom allows for polymerization via metal-catalyzed cross-coupling reactions. Methods like Grignard Metathesis (GRIM) polymerization, a type of Kumada coupling, can be used to create highly regioregular polythiophenes. Regioregularity, or the specific orientation of side chains along the polymer backbone, is crucial for achieving high conductivity, as it promotes the planarization of the polymer chain and facilitates efficient charge transport. cmu.edu Other methods, such as Stille and Suzuki polycondensation, also leverage the reactivity of the C-Br bond to construct the polymer backbone.

Electrochemical polymerization is another powerful technique where the monomer is oxidized at an electrode surface to form a conductive polymer film directly on the substrate. frontiersin.orgnih.gov This method offers excellent control over the thickness and morphology of the resulting polymer film. nih.gov The incorporation of heteroaromatic rings and functional groups into polythiophenes can significantly improve their characteristics and solubility. nih.gov

The following table summarizes key polymerization methods used for thiophene derivatives to produce conductive polymers.

| Polymerization Method | Monomer Type | Typical Reagent/Catalyst | Key Advantage | Reference |

|---|---|---|---|---|

| Chemical Oxidative Polymerization | Thiophene Derivatives | FeCl3 | Simple, scalable synthesis | cmu.edunih.gov |

| Electrochemical Polymerization | Thiophene, Bithiophene | Applied Voltage, Supporting Electrolyte (e.g., Bu4NPF6) | Direct film deposition with controlled thickness | frontiersin.orgnih.gov |

| Kumada Catalyst-Transfer Polycondensation (GRIM) | Dihalogenated Thiophenes | Mg, Ni(dppp)Cl2 | Produces highly regioregular polymers | cmu.edu |

| Stille Polycondensation | Dihalogenated Thiophenes, Distannylthiophenes | Palladium-phosphine complexes | Tolerant to many functional groups | jcu.edu.au |

Computational and Theoretical Investigations of 4 Bromo 2 Chloromethyl Thiophene

Quantum Chemical Analysis (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules with a high degree of accuracy. By solving the Schrödinger equation in a computationally efficient manner, DFT can elucidate a variety of molecular properties.

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For thiophene (B33073) derivatives, DFT calculations are routinely used to determine these parameters. A smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of 4-Bromo-2-(chloromethyl)thiophene, the electron-withdrawing nature of the bromine and chlorine atoms would be expected to influence the energies of these orbitals significantly. Theoretical calculations would pinpoint the areas of highest electron density for both HOMO and LUMO, identifying the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor).

For this compound, an MEP map would likely show negative potential around the sulfur atom and the pi-system of the thiophene ring, as well as near the chlorine atom due to its lone pairs. Positive potential would be expected around the hydrogen atoms and, significantly, on the bromine atom, which can exhibit a "sigma-hole" – a region of positive electrostatic potential on the halogen atom opposite to the C-Br bond, making it a potential halogen bond donor. This has important implications for its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying charge transfer interactions and understanding hyperconjugation effects, which contribute to molecular stability.

Molecular Docking and Dynamics Simulations

These computational techniques are pivotal in drug discovery and materials science, allowing researchers to predict how a molecule might interact with a protein or other large biomolecule.

Predictive Binding Affinity and Interaction with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The process involves "docking" the ligand into the binding site of the protein and scoring the different poses based on their binding energy. A lower binding energy generally indicates a more favorable interaction. Thiophene derivatives have been studied as inhibitors for a variety of enzymes, and docking studies are crucial for understanding their mechanism of action.

For this compound, docking studies could be performed against a range of biological targets. The results would predict its binding affinity (often expressed as a docking score or binding energy in kcal/mol) and identify the key amino acid residues involved in the interaction. These interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | Strong predicted binding affinity |

| Interacting Residues | TYR 23, LEU 45, ARG 98 | Key amino acids in the binding pocket |

Note: This table represents a hypothetical outcome of a molecular docking simulation.

Evaluation of Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. By simulating the complex in a realistic environment (e.g., in water), researchers can assess whether the interactions predicted by docking are maintained over time.

While specific experimental and computational data for this compound are scarce, the established methodologies of computational chemistry provide a clear roadmap for its investigation. DFT calculations can unveil its electronic properties and reactivity, while MEP and NBO analyses can detail its charge distribution and bonding. Furthermore, molecular docking and dynamics simulations hold the potential to predict its behavior in biological systems, guiding future research in drug discovery and materials science. The application of these powerful in silico tools is essential to fully unlock the potential of this and other functionalized thiophene derivatives.

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of chemical reactions, providing insights into reaction pathways, transition states, and the energetics that govern reaction rates. While specific theoretical studies on the reaction mechanisms and kinetics of this compound are not extensively available in the reviewed scientific literature, the reactivity of this compound can be understood by examining computational studies of analogous systems, particularly those involving nucleophilic substitution reactions on substituted thiophenes and related heterocyclic compounds.

The primary reactive site in this compound for nucleophilic attack is the carbon atom of the chloromethyl group (-CH₂Cl). This is due to the electronegativity of the chlorine atom, which polarizes the C-Cl bond, making the carbon atom electrophilic. The thiophene ring itself can influence the reactivity of this side chain. Therefore, the most probable reaction mechanism for this compound when reacting with nucleophiles is a bimolecular nucleophilic substitution (S_N2) reaction.

Expected S_N2 Reaction Mechanism

In a typical S_N2 reaction involving this compound, a nucleophile (Nu⁻) would attack the electrophilic carbon of the chloromethyl group from the backside relative to the leaving group (Cl⁻). This concerted mechanism involves the simultaneous formation of the Nu-C bond and the breaking of the C-Cl bond, proceeding through a single pentacoordinate transition state. The stereochemistry at the carbon atom, if it were chiral, would be inverted.

Computational studies on similar systems, such as the S_N2 reaction of methyl chloride with various nucleophiles, provide a framework for understanding the energetics of this process. Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of such reactions, identifying the energies of the reactants, transition state, and products.

Factors Influencing Reaction Kinetics

The kinetics of the S_N2 reaction of this compound would be influenced by several factors that can be investigated computationally:

Nature of the Nucleophile: Stronger nucleophiles will lead to a faster reaction rate. Computational studies can quantify the activation energy barriers for different nucleophiles reacting with a substrate like 2-(chloromethyl)thiophene (B1266113).

Leaving Group Ability: Chlorine is a good leaving group. Theoretical calculations can compare the activation energies for the displacement of different halogens (e.g., Cl vs. Br), providing a quantitative measure of their leaving group ability.

Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents are generally favored for S_N2 reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction energetics. sciforum.netmdpi.comresearchgate.netconicet.gov.ar

Substituent Effects: The bromo substituent at the 4-position of the thiophene ring is expected to have an electronic effect on the reactivity of the chloromethyl group. Its electron-withdrawing nature could potentially influence the stability of the transition state. A recent theoretical study on the nucleophilic aromatic substitution (S_NAr) of substituted thiophenes with pyrrolidine (B122466) highlighted the correlation between the electrophilicity of the thiophene derivative and the Gibbs free energy barrier of the reaction. nih.gov While this study focuses on S_NAr, the principles of substituent effects on electrophilicity are relevant.

Illustrative Computational Data from Analogous Systems

To provide a quantitative perspective, the following table presents activation energies (Ea) for the S_N2 reaction of methyl chloride (CH₃Cl) with different halide nucleophiles in the gas phase and in acetonitrile (B52724) (ACN), a polar aprotic solvent. This data, derived from computational studies, illustrates the influence of the nucleophile and solvent on the reaction kinetics. sciforum.net

| Nucleophile | Solvent | Activation Energy (Ea) in kcal/mol |

| F⁻ | Gas Phase | 0.3 |

| Cl⁻ | Gas Phase | 10.5 |

| Br⁻ | Gas Phase | 8.3 |

| I⁻ | Gas Phase | 6.5 |

| F⁻ | Acetonitrile (ACN) | 24.5 |

| Cl⁻ | Acetonitrile (ACN) | 17.3 |

| Br⁻ | Acetonitrile (ACN) | 14.3 |

| I⁻ | Acetonitrile (ACN) | 16.2 |

This table is generated based on data from analogous systems to illustrate the principles of S_N2 reaction kinetics and does not represent experimental data for this compound.

The data shows that in the gas phase, fluoride (B91410) is the most reactive nucleophile (lowest activation energy). However, in a polar aprotic solvent like acetonitrile, the trend is different due to solvation effects on the nucleophiles.

Alternative Reaction Pathways

While the S_N2 reaction at the chloromethyl group is the most likely pathway, other mechanisms could be considered, although they are generally less favorable for this specific molecule:

S_N1 Reaction: This two-step mechanism involves the formation of a carbocation intermediate. For a primary halide like this compound, the formation of a primary carbocation is highly unfavorable, making the S_N1 pathway unlikely.

Biological and Medicinal Chemistry Research Pathways of 4 Bromo 2 Chloromethyl Thiophene Derivatives

Exploration of Biological Activities (Research-Oriented)

Antimicrobial and Antibacterial Efficacy Studies

Thiophene (B33073) derivatives have demonstrated notable antimicrobial and antibacterial properties. nih.gov Research into derivatives of 4-bromo-2-(chloromethyl)thiophene has revealed their potential as effective agents against various bacterial strains. For instance, certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compound d1 was found to be most active against E. coli, while compound d2 was active against both E. coli and B. subtilis. nih.gov

Similarly, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov The results indicated that compounds p2 , p3 , p4 , and p6 exhibited promising antimicrobial activity, comparable to standard drugs like norfloxacin. nih.gov Compound p2 showed notable potential against S. aureus and E. coli, while compound p4 was potent against B. subtilis. nih.gov

Furthermore, studies on 1,2,4-triazole (B32235) derivatives have highlighted the importance of the bromophenyl moiety for potent antibacterial effects. mdpi.com The presence of a 4-bromophenyl group was found to be crucial for a strong antibacterial effect in a series of 4-[4-bromophenyl(4-methylphenyl)]-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com

The following table summarizes the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various bacterial and fungal strains.

| Compound | Target Organism | MIC (µM) |

| d1 | E. coli | 26.7 |

| d2 | E. coli | 26.7 |

| d2 | B. subtilis | 26.7 |

| d2 | C. albicans | 13.4 |

| d3 | A. niger | 13.4 |

| p2 | S. aureus | 16.1 |

| p2 | E. coli | 16.1 |

| p3 | A. niger | 16.2 |

| p4 | B. subtilis | 28.8 |

| p6 | C. albicans | 15.3 |

Antitumor and Anticancer Activity Evaluations

The thiophene scaffold is present in several anticancer drugs, and research continues to explore new derivatives with antitumor potential. nih.govnih.gov Derivatives of this compound have been investigated for their anticancer activity, particularly against breast cancer cell lines.

In a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, compounds d6 and d7 were identified as the most active against the MCF7 human breast adenocarcinoma cancer cell line. nih.gov Similarly, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, compound p2 was found to be the most active against the same cancer cell line, with its activity being comparable to the standard drug 5-fluorouracil. nih.gov

Another study focused on the synthesis of 2,3-fused thiophene scaffolds and evaluated their cytotoxicity against HeLa and Hep G2 cells. nih.gov Compound 480 emerged as a promising candidate with low IC50 values of 12.61 μg/mL in HeLa cells and 33.42 μg/mL in Hep G2 cells. nih.gov

The following table presents the anticancer activity of selected derivatives.

| Compound | Cell Line | Activity |

| d6 | MCF7 | Most Active |

| d7 | MCF7 | Most Active |

| p2 | MCF7 | Most Active |

| 480 | HeLa | IC50: 12.61 µg/mL |

| 480 | Hep G2 | IC50: 33.42 µg/mL |

Anti-inflammatory Properties

Thiophene-based compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties. nih.gov Research has extended to derivatives of this compound, investigating their potential to modulate inflammatory pathways.

Studies have shown that certain thiophene derivatives can reduce paw edema and modulate the levels of pro-inflammatory cytokines. mdpi.com For example, two thiophenic derivatives with methyl and chlorine substituents demonstrated anti-inflammatory activity comparable to sodium diclofenac (B195802) in a carrageenan-induced paw edema model, reducing the inflammatory process by 48.94% and 47%, respectively. mdpi.com

Proposed Mechanisms of Biological Action

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The biological activities of this compound derivatives are attributed to their interactions with various molecular targets. The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding. nih.gov

In the context of antimicrobial activity, molecular docking studies have been employed to understand the binding modes of active compounds with bacterial enzymes. For instance, the promising antimicrobial activity of certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and 4-(4-bromophenyl)-thiazol-2-amine derivatives was supported by good docking scores within the binding pockets of selected protein data bank IDs (1JIJ, 4WMZ, and 3ERT). nih.govnih.gov

For anticancer activity, thiophene-based drugs often target kinases or apoptosis modulators. nih.gov The planarity of the thiophene ring may facilitate the binding of these compounds to their receptor targets. nih.gov Compound 480 , a promising anticancer agent, was shown to induce apoptosis by altering the mitochondrial membrane potential and increasing reactive oxygen species levels. nih.gov

The anti-inflammatory effects of thiophene derivatives are often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The presence of specific functional groups is crucial for this inhibitory activity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent derivatives. nih.govrsc.org

For antimicrobial activity, the presence and position of substituents on the thiophene and associated rings play a significant role. In a series of 1,2,4-triazole derivatives, the presence of a 4-bromophenyl moiety was found to be critical for potent antibacterial activity. mdpi.com In another study, the presence of an electron-withdrawing group at the para-position of the phenyl ring attached to a thiazole (B1198619) ring resulted in good antibacterial activity. nih.gov

In the realm of anticancer activity, SAR studies of 4-anilinoquinazoline (B1210976) derivatives have been extensive, although the 2-position, where a chloromethyl group could be attached, has been less explored. nih.gov The aromatic substitution at the para position of a thiazole attached to the main scaffold has been shown to enhance anticancer activity. nih.gov

Regarding anti-inflammatory properties, SAR studies have highlighted the importance of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) groups, for activity against COX and LOX enzymes. nih.gov

Future Directions and Emerging Research Perspectives for 4 Bromo 2 Chloromethyl Thiophene

Development of Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 4-bromo-2-(chloromethyl)thiophene and its derivatives is no exception. Current research efforts are geared towards developing more environmentally benign and efficient synthetic routes.

Traditional methods for the synthesis of thiophene (B33073) derivatives often involve harsh reagents and generate significant waste. ossila.com Future methodologies will likely focus on several key areas:

Catalytic C-H Activation: Direct C-H functionalization of the thiophene ring is a promising strategy to reduce the number of synthetic steps and the use of pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and higher yields compared to batch processes, making them an attractive option for the industrial-scale synthesis of this compound.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of thiophene-containing compounds. orgsyn.org

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like ionic liquids or deep eutectic solvents is a critical aspect of greening the synthesis of thiophene derivatives. ossila.com

These sustainable approaches will not only reduce the environmental footprint of producing this compound but also make its derivatives more accessible for a wider range of applications.

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of novel compounds with potential biological activity. The chloromethyl group provides a handle for nucleophilic substitution, while the bromine atom is amenable to various cross-coupling reactions.

A significant area of research is the use of this compound as a precursor for the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. nih.govresearchgate.netmdpi.com These fused heterocyclic systems are known to possess interesting electronic properties and have been investigated for their potential in medicinal chemistry. For instance, the synthesis of thieno[3,2-b]thiophene derivatives often starts from brominated thiophenes, and the structural motif of this compound provides a clear pathway to such compounds. nih.govresearchgate.netmdpi.com

Furthermore, this compound is a valuable intermediate in the synthesis of analogues of established pharmaceuticals. For example, it can be utilized in the preparation of derivatives of olanzapine, an atypical antipsychotic. google.comgoogle.com The ability to introduce diverse functionalities through the chloromethyl and bromo groups allows for the creation of libraries of novel compounds for high-throughput screening and the development of new therapeutic agents.

Future research will likely focus on:

Synthesizing a wider range of thieno[3,2-b]thiophene-based compounds and evaluating their biological activities.

Exploring the use of this compound in the synthesis of novel kinase inhibitors and other targeted cancer therapies.

Developing new antimicrobial agents by incorporating the this compound scaffold into molecules designed to combat drug-resistant pathogens.

Advanced Applications in Functional Materials

The unique electronic and structural features of the thiophene ring make it a cornerstone of organic electronics. Derivatives of this compound are poised to play a significant role in the development of next-generation functional materials.

The bromine atom on the thiophene ring is particularly useful for creating conjugated polymers through cross-coupling reactions. These polymers, often based on polythiophene backbones, are being investigated for their applications in:

Organic Field-Effect Transistors (OFETs): The ability to tune the electronic properties of polythiophenes by introducing different substituents makes them promising materials for the active layer in OFETs. The this compound moiety can be incorporated to modulate the polymer's solubility, morphology, and charge transport characteristics.

Organic Photovoltaics (OPVs): Thiophene-based polymers are widely used as electron donor materials in the active layer of organic solar cells. The introduction of the this compound unit could lead to polymers with improved light absorption and power conversion efficiencies.

Sensors: The conductivity of conjugated polymers can be modulated by their interaction with specific analytes. This property can be harnessed to develop chemical sensors for environmental monitoring and medical diagnostics.

The chloromethyl group offers a route to post-polymerization modification, allowing for the fine-tuning of the material's properties after the polymer backbone has been synthesized. This opens up possibilities for creating materials with tailored functionalities.

Future research in this area will likely involve:

The synthesis and characterization of novel conjugated polymers derived from this compound.

Investigation of the structure-property relationships in these materials to optimize their performance in electronic devices.

The development of new polymerization techniques that allow for precise control over the polymer's architecture and properties.

Deeper Theoretical and Computational Insights into Reactivity and Bio-interactions

Computational chemistry provides a powerful tool for understanding the fundamental properties of molecules and for predicting their behavior. In the context of this compound, theoretical and computational studies can offer invaluable insights into its reactivity and its interactions with biological targets.

Density Functional Theory (DFT) calculations can be used to:

Elucidate the electronic structure of the molecule and identify the most reactive sites for electrophilic and nucleophilic attack.

Model the reaction mechanisms of its various transformations, aiding in the optimization of synthetic procedures.

Predict the spectroscopic properties (e.g., NMR, IR) of the molecule and its derivatives, facilitating their characterization.

Molecular docking and molecular dynamics simulations can be employed to:

Predict the binding modes of this compound-derived ligands to their biological targets, such as enzymes and receptors.

Estimate the binding affinities of these ligands, providing a rational basis for the design of more potent bioactive compounds.

Understand the key intermolecular interactions that govern the binding process, such as hydrogen bonds, halogen bonds, and hydrophobic interactions.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new molecules and materials based on the this compound scaffold. Future research will likely see an increased synergy between computational and experimental approaches to unlock the full potential of this versatile compound.

常见问题

Q. What are the established synthetic routes for 4-Bromo-2-(chloromethyl)thiophene, and how do reaction parameters affect yield?

Methodological Answer:

- Grignard Reagent Approaches : Reactions involving bromomethyl or chloromethyl thiophene derivatives often utilize Grignard reagents (e.g., methyl magnesium bromide) under inert atmospheres (argon/nitrogen) to prevent side reactions. For example, similar thiopyran derivatives were synthesized via reaction with thiopyrylium perchlorate in dry ether .

- Halogenation Strategies : Sequential bromination and chlorination steps may require temperature control (e.g., 0–5°C for chloromethylation) to avoid over-halogenation. Use of catalysts like FeCl₃ or AlCl₃ can enhance regioselectivity .

- Purification : Column chromatography (neutral alumina) and recrystallization (ethanol/water mixtures) are standard for isolating high-purity products. TLC monitoring is critical to track reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns. Bromine and chlorine substituents deshield adjacent protons (e.g., δ 4.5–5.0 ppm for CH₂Cl and δ 6.8–7.2 ppm for thiophene protons) .

- X-ray Crystallography : Resolve structural ambiguities, particularly halogen positioning. Note that residual electron density near bromine atoms may require refinement with riding models or disorder analysis .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₅H₄BrClS: ~210 Da) and isotopic patterns for Br/Cl .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Temperature : Store at ≤4°C in amber vials to prevent thermal decomposition or light-induced radical reactions .

- Moisture Control : Use desiccants (silica gel) in storage containers, as moisture can hydrolyze the chloromethyl group to hydroxymethyl derivatives .

Advanced Research Questions

Q. How can competing side reactions be minimized during Suzuki-Miyaura cross-coupling of this compound?

Methodological Answer:

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ in THF/water mixtures. The chloromethyl group may require protection (e.g., silylation) to prevent nucleophilic displacement during coupling .

- Kinetic Monitoring : In situ IR or GC-MS can detect undesired byproducts (e.g., dehalogenation products). Adjust reaction time and temperature (80–100°C) to favor coupling over side reactions .

Q. How do researchers address crystallographic discrepancies in halogenated thiophene derivatives?

Methodological Answer:

- Electron Density Analysis : For unexpected peaks near bromine (e.g., residual Fourier map artifacts), employ disorder modeling or twinning corrections. Hydrogen atoms can be placed in calculated positions with riding models .

- Comparative Refinement : Cross-validate results with DFT-calculated bond lengths/angles (e.g., Br–C distances ~1.9 Å) to identify systematic errors .

Q. What in vitro models are suitable for evaluating the neurotoxic potential of this compound?

Methodological Answer:

- Cell-Based Assays : Use SH-SY5Y neuronal cells to assess mitochondrial toxicity (MTT assay) and oxidative stress (ROS detection). Thiophene derivatives may disrupt membrane integrity via lipid peroxidation .

- Computational Toxicology : Apply QSAR models to predict toxicity endpoints (e.g., LD₅₀) based on structural analogs. Molecular docking can identify potential interactions with cytochrome P450 enzymes .

Q. How can this compound be integrated into conjugated polymers for optoelectronic applications?

Methodological Answer:

- Polymerization Strategies : Electropolymerize thiophene monomers with EDOT (3,4-ethylenedioxythiophene) to create π-conjugated backbones. Bromine serves as a leaving group for post-polymerization functionalization .

- Optoelectronic Characterization : Use UV-vis spectroscopy (λₐᵦₛ ~450 nm for thiophene-based polymers) and cyclic voltammetry to determine HOMO/LUMO levels .

Data Contradiction and Optimization

Q. How should researchers resolve conflicting reports on the reactivity of the chloromethyl group in nucleophilic substitutions?

Methodological Answer:

- Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess solvent effects on SN2 reactivity. Steric hindrance from the thiophene ring may slow kinetics in bulky solvents .

- Isotopic Labeling : Use ³⁶Cl-labeled substrates to track substitution pathways (e.g., retention vs. inversion mechanisms) via radiometric assays .

Q. What strategies improve regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

Methodological Answer:

- Directing Group Engineering : Introduce temporary directing groups (e.g., –B(OH)₂) to steer EAS to the 5-position. Remove the group post-functionalization via hydrolysis .

- Lewis Acid Modulation : Employ BF₃·Et₂O to enhance electrophile activation while minimizing ring deactivation by the chloromethyl group .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis of this compound?

Methodological Answer:

- Ventilation : Use fume hoods with HEPA filters to capture volatile bromine/chlorine byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and polycarbonate face shields to prevent skin/eye contact. Chloromethyl groups are potential alkylating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。